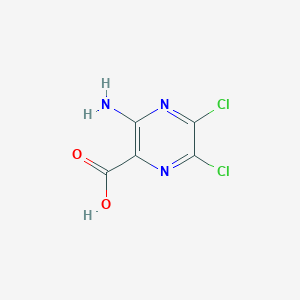
2-Aminopropanamide
Descripción general
Descripción
2-Aminopropanamide, also known as N-methylacetamide or 2-aminopropionamide, is an organic compound with a molecular formula of CH3CONH2. It is a colourless liquid with a faintly sweet odour, and is soluble in water and organic solvents. The compound has a variety of uses, such as in the synthesis of drugs and in laboratory experiments.
Aplicaciones Científicas De Investigación
Formation and Reduction of Acrylamide
- 2-Aminopropanamide derivatives play a significant role in the formation of acrylamide, a food contaminant produced in the Maillard reaction between asparagine and reducing sugars. Research has shown that 3-Aminopropanamide (3-APA) can reduce acrylamide formation via Michael addition, leading to adducts with lower cytotoxicity compared to acrylamide itself. This finding is vital for controlling food contaminants and enhancing food safety (Wu et al., 2018).
Biocatalytic Deuteration
- This compound derivatives are used in the stereoselective synthesis of α-2H amino acids and esters. These compounds are valuable in creating labeled pharmaceutical agents and studying biological systems. An α-oxo-amine synthase, SxtA AONS, has been shown to produce these derivatives using D2O as a deuterium source. This process is crucial for the chemoenzymatic synthesis of drugs like safinamide, used in treating Parkinson's disease (Chun & Narayan, 2020).
Antihistaminic Activities
- 2-Methylpropanamide derivatives of carboxyterfenadine exhibit notable antihistaminic activities. These derivatives are synthesized through nucleophilic substitution and evaluated for their biological effects using isolated guinea pig ileum tissues. Such research is essential for developing new therapeutic agents against allergies and related conditions (Arayne et al., 2017).
Antiviral Properties
- Aminopropanol-2 derivatives have been studied for their antiviral action against bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV). These derivatives demonstrate a dose-dependent effect on the reproduction of HCV, highlighting their potential as antiviral agents (Voloshchuk et al., 2017).
Synthesis of Anticancer Agents
- Functionalized amino acid derivatives, including this compound analogs, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some of these compounds show promising cytotoxicity in ovarian and oral cancers, indicating their potential in anticancerdrug development (Kumar et al., 2009).
Computational Peptidology for Antifungal Applications
- Computational methods are employed to analyze the molecular properties and structures of new antifungal tripeptides containing this compound. This includes predicting pKa values and bioactivity scores, crucial for drug design and understanding the "structure-activity" relationship of these peptides (Flores-Holguín et al., 2019).
Dopamine Agonist Research
- This compound derivatives are synthesized as dopamine agonists, with research focusing on 2-haloaporphines. These compounds exhibit high affinity for dopamine D-2 receptors, providing insights into neuropharmacological applications and potential treatments for conditions like Parkinson's disease (Ramsby et al., 1989).
Neuroprotection in Cerebral Ischemia
- Studies show the neuroprotective properties of compounds targeting 3-aminopropanal, a product of this compound metabolism. These compounds can mitigate the effects of cerebral ischemia, suggesting potential therapeutic applications in neurological conditions like stroke (Ivanova et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that amines and their amide derivatives play significant roles in various biological processes .
Mode of Action
It has been suggested that amines and their amide derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Amines and their amide derivatives are known to play roles in various biochemical pathways, including those involved in cell proliferation and survival .
Result of Action
Amines and their amide derivatives are known to modulate multiple biochemical activities, including nucleic acid and protein synthesis, as well as cell signaling .
Action Environment
It’s worth noting that the action of amines and their amide derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Análisis Bioquímico
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Propiedades
IUPAC Name |
2-aminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLIDZJXVVKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325499, DTXSID10902420 | |
| Record name | 2-aminopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-84-5 | |
| Record name | Alaninamide, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaninamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANINAMIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A1TLN9SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-aminopropanamide be used as a building block for more complex heterocyclic structures?
A1: Yes, this compound can be used to synthesize substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones. [] The reaction involves the initial formation of carboxamides from the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various 2-alkyl-2-aminopropanamides. These carboxamides then undergo base-catalyzed ring closure to yield the desired imidazol-5-one derivatives. [] This highlights the potential of this compound as a versatile starting material in organic synthesis.
Q2: What are the potential applications of compounds derived from this compound?
A2: While the provided research doesn't explicitly mention specific applications, the synthesized (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones could be further investigated for potential biological activity. [] These types of heterocyclic compounds often exhibit diverse pharmacological profiles and could be explored for applications in medicinal chemistry. Further research is needed to determine the specific properties and potential applications of these derivatives.
Q3: Does the chlorine substituent in the synthesized (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones influence their reactivity?
A3: Yes, the 3-chlorine substituent in the synthesized compounds plays a role in their reactivity. [] Attempts to replace this chlorine with piperidine via the Buchwald-Hartwig reaction resulted in both the desired C-N coupling products and significant amounts of reductive dechlorination products. [] This suggests that the chlorine atom can participate in undesired side reactions depending on the reaction conditions and catalysts employed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)







![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)

